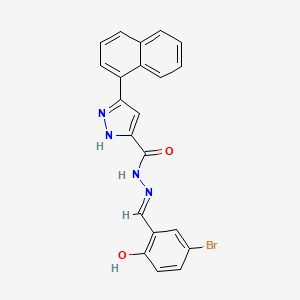![molecular formula C20H19ClN4O4S B11668753 N-({N'-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide](/img/structure/B11668753.png)
N-({N'-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide is a complex organic compound that features a quinoline core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide typically involves the condensation of 2-chloro-7-methoxyquinoline-3-carbaldehyde with hydrazine derivatives. The reaction is carried out under controlled conditions, often using solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-({N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloroquinoline moiety.
Common Reagents and Conditions
Common reagents include hydrazine hydrate, ethanol, methanol, and various catalysts. Reaction conditions often involve moderate temperatures and controlled pH to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of hydrazine derivatives.
Aplicaciones Científicas De Investigación
N-({N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anti-inflammatory and antimalarial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-({N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide involves its interaction with specific molecular targets. The quinoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2-Chloroquinolin-3-yl)methylidene]-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxide
- N-ethyl-1-{N’-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide
Uniqueness
N-({N’-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}methyl)-N-phenylmethanesulfonamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H19ClN4O4S |
|---|---|
Peso molecular |
446.9 g/mol |
Nombre IUPAC |
N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-(N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C20H19ClN4O4S/c1-29-17-9-8-14-10-15(20(21)23-18(14)11-17)12-22-24-19(26)13-25(30(2,27)28)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,24,26)/b22-12+ |
Clave InChI |
WJLVQTKKBSXDQG-WSDLNYQXSA-N |
SMILES isomérico |
COC1=CC2=NC(=C(C=C2C=C1)/C=N/NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C)Cl |
SMILES canónico |
COC1=CC2=NC(=C(C=C2C=C1)C=NNC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(azepan-1-yl)-3-methyl-1-oxobutan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11668671.png)
![2-[(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11668679.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11668685.png)
![5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11668697.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668706.png)
![(2Z)-2-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11668709.png)
![2-{[3-({2-[4-(Aminosulfonyl)anilino]-2-oxoethyl}sulfanyl)-4-cyano-5-isothiazolyl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B11668718.png)
![ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668724.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11668731.png)
![2-(Adamantane-2-amido)-N-(2-ethoxyphenyl)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide](/img/structure/B11668732.png)

![(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668742.png)
![(4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenoxy)acetonitrile](/img/structure/B11668746.png)
![(2E)-2-{[(2-aminophenyl)amino]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11668761.png)
